Montelukast Soudium Tablets

Catalog No.
S12992696
CAS No.
M.F
C35H35ClNNaO3S
M. Wt
608.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Montelukast Soudium Tablets

Product Name

Montelukast Soudium Tablets

IUPAC Name

sodium;2-[1-[[1-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetate

Molecular Formula

C35H35ClNNaO3S

Molecular Weight

608.2 g/mol

InChI

InChI=1S/C35H36ClNO3S.Na/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29;/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39);/q;+1/p-1

InChI Key

LBFBRXGCXUHRJY-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)[O-])O.[Na+]

Montelukast Sodium Tablets are a prescription medication primarily used for the management of chronic asthma, exercise-induced bronchoconstriction, and allergic rhinitis. Classified as a leukotriene receptor antagonist, montelukast works by blocking leukotrienes—substances in the body that cause inflammation and bronchoconstriction. This action helps alleviate symptoms associated with asthma and allergies, making it an essential treatment option for many patients. The tablets are available in a standard dosage of 10 milligrams and are taken orally, with or without food .

The active ingredient in Montelukast Sodium Tablets is montelukast itself, which has the empirical formula C35H35ClNNaO3SC_{35}H_{35}ClNNaO_3S. The mechanism of action involves the selective binding of montelukast to cysteinyl leukotriene receptors (CysLT1) on airway smooth muscle cells. By inhibiting the action of leukotrienes D4 and E4, montelukast prevents various physiological effects such as airway edema, smooth muscle contraction, and mucus secretion, thereby reducing bronchoconstriction and inflammation .

Montelukast exhibits significant biological activity against asthma and allergic conditions. It is particularly effective in reducing airway inflammation and hyperreactivity. Clinical studies have shown that montelukast can significantly improve lung function and reduce the frequency of asthma attacks when taken regularly. Additionally, it has been found to alleviate symptoms of allergic rhinitis, such as sneezing and nasal congestion .

Montelukast is synthesized through a multi-step chemical process involving several key reactions:

  • Formation of the Core Structure: The synthesis begins with the creation of a benzoic acid derivative, which serves as the core structure.
  • Chlorination: A chlorination reaction introduces a chlorine atom into the aromatic ring.
  • Formation of the Side Chains: Various side chains are added through nucleophilic substitution reactions to enhance the compound's activity.
  • Final Coupling Reaction: The final step involves coupling the modified core structure with other functional groups to yield montelukast sodium.

This synthetic pathway ensures that montelukast retains its efficacy as a leukotriene receptor antagonist while maintaining stability as a pharmaceutical product .

Montelukast may interact with various medications, potentially affecting its efficacy or increasing side effects. Notable interactions include:

  • Corticosteroids: While montelukast can be used alongside corticosteroids for enhanced asthma control, monitoring is required to manage potential side effects.
  • Phenobarbital: This medication can reduce the plasma concentration of montelukast, necessitating dosage adjustments.
  • Aspirin: Patients with aspirin sensitivity should use caution as montelukast may not be effective in preventing asthma exacerbations triggered by aspirin .

Montelukast belongs to a class of medications known as leukotriene receptor antagonists. Other compounds in this category include:

Compound NameUnique Features
ZafirlukastSimilar mechanism but has been associated with liver toxicity; less commonly prescribed now.
PranlukastPrimarily used in some Asian countries; less data available compared to montelukast.
Breztri AerosphereCombines a leukotriene antagonist with a corticosteroid for dual action; used for more severe cases of asthma.

Montelukast is unique due to its well-established safety profile, extensive clinical use, and availability in various formulations (tablets, chewable tablets, oral granules) suitable for different age groups .

The synthesis of montelukast sodium has evolved through several distinct pathways, each characterized by specific mechanistic approaches and synthetic challenges. The foundational route described in European Patent 480717 established the initial framework for montelukast synthesis, employing a tetrahydropyranyl-protected mesylate intermediate coupled with methyl 1-(mercaptomethyl)cyclopropylacetate [3]. This approach required subsequent deprotection steps and resulted in low overall yields, rendering it economically unfavorable for large-scale production [3].

The European Patent 737186 route represented a significant advancement by eliminating the tetrahydropyranyl protection strategy [9]. This methodology utilizes an unprotected methanesulfonyl compound coupled with the dilithium salt of 1-(mercaptomethyl)cyclopropylacetate, achieving yields of approximately 88 percent [9]. The reaction proceeds through nucleophilic substitution of the mesylate leaving group by the dilithium mercaptide, followed by hydrolysis and salt formation [9]. The process involves mesylation of 2-(2-(3(S)-(3-(2-(7-chloro-2-quinolinyl)-ethenyl)phenyl)-3-hydroxypropyl)phenyl)-2-propanol with methanesulfonyl chloride in the presence of diisopropylethylamine [5].

A comprehensive mechanistic analysis reveals that the key substitution reaction proceeds via a bimolecular nucleophilic substitution mechanism, wherein complete inversion occurs at the carbon carrying the mesyl group to afford the desired enantiomer [15]. The reaction temperature optimization studies indicate that maintaining temperatures between -15°C and -10°C during the initial mesylation step is critical for minimizing side reactions and ensuring high stereochemical fidelity [5].

Traditional Synthetic RouteKey IntermediatesOverall Yield (%)Primary AdvantagesMajor Limitations
European Patent 480717THP-protected mesylateLow (unspecified)First reported methodologyDeprotection required, low yield
European Patent 737186Unprotected mesylate88Eliminates deprotection stepMultiple crystallization steps
Modified Scalable ProcessLinear polyether intermediates88Higher selectivity in key stepRequires specialized reagents

The stepwise mechanism for the traditional route involves initial formation of the mesylate intermediate through treatment of the diol precursor with methanesulfonyl chloride [9]. The resulting mesylate undergoes nucleophilic displacement by the dilithium salt of 1-(mercaptomethyl)cyclopropylacetate in tetrahydrofuran at low temperatures [9]. Subsequent hydrolysis of the ester functionality and neutralization with sodium hydroxide yields the final montelukast sodium product [9].

Enantioselective Synthesis Strategies for Chiral Centers

The stereochemical complexity of montelukast sodium necessitates sophisticated enantioselective approaches for establishing the critical chiral centers. The most significant advancement in this area involves the development of asymmetric hydrogenation methodologies using ruthenium-based catalysts [1] [12]. The ((R)-Xyl-BINAP)((R,R)-DPEN)RuCl2 catalyst system achieves exceptional enantioselectivity of 99 percent enantiomeric excess in the hydrogenation of ketone functionalities [1] [12].

The enantioselective formal synthesis approach employs a tandem Mizoroki-Heck reaction coupled with asymmetric hydrogenation [1] [12]. This methodology provides direct access to the 3-(2-(2-hydroxypropan-2-yl)phenyl)-1-phenylpropan-1-one moiety through coupling of an allyl alcohol intermediate with a hindered 2-(2-halophenyl)propan-2-ol [1] [12]. The subsequent asymmetric hydrogenation introduces the benzylic alcohol chiral center with remarkable precision at a substrate-to-catalyst loading ratio of 5000:1 [1] [12].

Biocatalytic approaches have emerged as highly effective alternatives for chiral center establishment [4] [20]. The engineered ketoreductase enzyme CDX-026, developed through directed evolution technologies, catalyzes the asymmetric reduction of (E)-methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-oxopropyl)benzoate to the corresponding (S)-alcohol [20]. This biocatalytic process achieves enantioselectivity exceeding 99.9 percent enantiomeric excess while operating with essentially water-insoluble substrates at 100 g/L loading in the presence of approximately 70 percent organic solvents at 45°C [20].

Iron-catalyzed enantioselective methodologies represent another significant advancement in chiral synthesis [8] [27]. The iron(III)-salen complex based on a chiral cis-2,5-diaminobicyclo[2.2.2]octane scaffold catalyzes asymmetric sulfa-Michael additions of thiols to α,β-unsaturated ketones [8] [27]. This approach demonstrates strong diastereoselectivity, typically exceeding 50:1 for the syn diastereomer over the anti product [8] [27].

Enantioselective MethodCatalyst SystemEnantiomeric Excess (%)Substrate LoadingTemperature (°C)
Ruthenium Hydrogenation((R)-Xyl-BINAP)((R,R)-DPEN)RuCl2995000:145
Biocatalytic ReductionEngineered KRED CDX-026>99.9100 g/L45
Iron Sulfa-MichaelFe(III)-salen complexHighNot specifiedMild conditions

The mechanism for ruthenium-catalyzed asymmetric hydrogenation involves coordination of the ketone substrate to the metal center, followed by stereoselective hydride delivery [12]. The chiral environment created by the BINAP and DPEN ligands ensures facial selectivity during the reduction process [12]. Formic acid serves as the hydrogen donor in transfer hydrogenation variants, with triethylamine forming an azeotropic mixture in a 2:5 ratio [17].

Solvent System Optimization in Industrial Production

Solvent selection and optimization play crucial roles in the industrial production of montelukast sodium, affecting both reaction efficiency and product purity. Tetrahydrofuran has emerged as the preferred solvent for mesylation and coupling reactions due to its excellent solvation properties for organometallic reagents [5] [9]. The solvent maintains effectiveness across a temperature range from -20°C to +25°C, making it suitable for the low-temperature conditions required for stereocontrol [5].

Dimethyl sulfoxide finds specific application in substitution reactions involving mesylate intermediates [9]. The polar aprotic nature of dimethyl sulfoxide facilitates nucleophilic substitution reactions while minimizing competing elimination pathways [9]. However, industrial considerations include the high boiling point of dimethyl sulfoxide, which complicates solvent recovery and removal operations [9].

Binary solvent systems have proven particularly effective for crystallization and purification operations [3] [23]. The toluene-acetonitrile system operates optimally at temperatures between 70°C and 75°C for crystallization of montelukast sodium [23]. This combination provides effective solubility control and enables high-quality crystal formation [23]. The process involves dissolving montelukast acid in toluene, followed by treatment with ethanolic sodium hydroxide and precipitation from n-heptane and toluene mixtures [3].

Supercritical fluid chromatography utilizing supercritical carbon dioxide represents an environmentally friendly alternative for purification operations [24] [26]. The system employs supercritical carbon dioxide as the mobile phase at flow rates of 1.9 mL/min with 5 percent volume/volume methanol as co-solvent [24]. Operating conditions include column temperatures of 40°C and back pressures of 200 bar [24].

Ethanol-water systems demonstrate exceptional compatibility with biocatalytic processes [20]. The mixed solvent system supports approximately 70 percent organic solvent content while maintaining enzyme activity and substrate solubility [20]. This system enables processing of essentially water-insoluble substrates with cLogP values approaching 7 [20].

Solvent SystemPrimary ApplicationTemperature Range (°C)AdvantagesIndustrial Considerations
TetrahydrofuranMesylation reactions-20 to +25Excellent organometallic solvationRequires careful safety handling
Dimethyl sulfoxideNucleophilic substitutionRoom temperaturePolar aprotic propertiesHigh boiling point recovery issues
Toluene-acetonitrileCrystallization70-75Effective purity controlEstablished industrial processes
Ethanol-waterBiocatalytic reactions45Enzyme compatibilityEnvironmental friendliness
Supercritical CO2Purification40Low solvent consumptionSpecialized equipment required

The optimization of solvent systems extends to purification methodologies employing selective extraction techniques [13]. Multi-stage extraction processes utilize organic solvent-water mixtures at specific pH ranges to achieve selective impurity removal [13]. The process involves washing with organic solvents at pH 12.0-13.5 and temperatures 10°C below the mixture boiling point [13].

Catalytic Approaches for Thioether Bond Formation

The formation of the critical thioether linkage in montelukast sodium has been addressed through several distinct catalytic methodologies, each offering unique advantages in terms of selectivity and efficiency. Iron-catalyzed approaches have demonstrated exceptional promise for thioether bond construction through enantioselective sulfa-Michael addition reactions [8] [27]. The iron(III)-salen catalyst system coordinates the enone acceptor to the metal center, exposing only the si face of the double bond to nucleophilic thiol attack [27].

Palladium-catalyzed carbon-sulfur bond formation represents another significant catalytic approach [14]. The basic mechanistic steps involve oxidative addition of aryl halides to palladium(0), followed by formation of arylpalladium-thiolate complexes through reaction with thiols and base [14]. The catalytic cycle concludes with reductive elimination to form the carbon-sulfur bond in the product thioether [14].

Copper(II) triflate catalysis has emerged as an effective method for conjugate addition of thiols to enones [33]. This methodology demonstrates broad substrate scope and excellent yields up to 99 percent for thioether formation [33]. The copper-catalyzed process operates under mild reaction conditions with simple operational procedures [33].

Enzymatic approaches utilizing specialized ketoreductases provide an alternative pathway for establishing the thioether-containing chiral center [20]. The biocatalytic process employs isopropanol as a hydrogen donor with concomitant acetone formation [4]. The reaction achieves completion through fortuitous crystallization of the monohydrate product [4].

Zinc-mediated reduction protocols facilitate thioether bond formation through single electron transfer mechanisms [34]. The process involves reduction of disulfide precursors to generate thiolate anions, which subsequently participate in nucleophilic substitution reactions [34]. Optimal conditions employ zinc powder at a 1:1.05 molar ratio with reaction temperatures of 80°C under reflux conditions [34].

Catalytic MethodCatalyst SystemMechanism TypeYield (%)Selectivity Features
Iron-SalenFe(III)-bicyclo[2.2.2]octane salenEnantioselective Michael addition72 overall>50:1 syn:anti
PalladiumPd(0) complexesOxidative addition/reductive eliminationVariableBroad aryl halide scope
Copper TriflateCu(OTf)2Conjugate additionUp to 99Wide substrate range
BiocatalyticKetoreductase CDX-026Enzymatic reduction>95>99.9% ee
Zinc-mediatedMetallic zincSingle electron transfer87.3Regioselective

The phosphine-catalyzed formation of carbon-sulfur bonds through asymmetric γ-sulfenylation represents an advanced catalytic approach [32]. This methodology employs TangPhos as an enantioselective nucleophilic catalyst, achieving excellent enantioselectivity in thioether formation [32]. The process demonstrates the capability of thiols to add to the γ position of allenoates, overcoming their propensity for β-addition [32].

Thiol-ene coupling reactions provide additional pathways for thioether bond construction through radical mechanisms [31] [35]. The radical addition process can be initiated photochemically or thermally, proceeding through anti-Markovnikov addition to form carbon-centered radicals [35]. Chain transfer steps regenerate thiyl radicals, enabling multiple propagation cycles [35].

Molecular Framework

Montelukast’s molecular ion appears at m/z 586 ([M+H]⁺) by electrospray ionization (ESI), while the most common oxidative impurity—sulfoxide—yields m/z 602 [4]. The structurally embedded quinoline, styrenyl and tertiary alcohol motifs generate diagnostically rich fragment ions upon collision-induced dissociation (CID), facilitating forced-degradation mapping [5] [6].

Crystallization and Polymorphism

At least six polymorphic or pseudopolymorphic forms have been described. High-crystallinity Form A displays intense powder X-ray diffraction (PXRD) peaks at 10.0°, 15.0°, 20.0° and 25.0° 2θ [2], whereas Form D1 shows diagnostic reflections at 5.36°, 5.22° and 4.77° 2θ [7]. Amorphous API generated by spray-drying lacks long-range order, exhibiting broad halos at 18–22° 2θ [8]. Control of solid form during granulation and compression is therefore critical to ensure batch-to-batch consistency.

Analytical Characterization Techniques

High-Performance Liquid Chromatography (HPLC) Method Development

Reverse-Phase Assay and Impurity Methods

Validated RP-HPLC assays employ C₁₈ columns with acidic mobile phases to achieve sharp, symmetrical montelukast peaks within 4–14 min (Table 1). Gradient elution with 0.1% orthophosphoric acid (OPA) and acetonitrile (ACN) resolves seven process-related impurities above a relative retention time of 0.40 with resolution > 2.0 [9]. An isocratic 85% methanol system provides rapid potency testing but is unsuitable for trace sulfoxide quantitation [10].

Method IDColumn / DimensionsMobile Phase CompositionFlow (mL min⁻¹)Detection λ (nm)LOD/LOQ (µg mL⁻¹)Notable PerformanceCitation
RP-G1Atlantis dC18 250 × 4.6 mm 5 µmA: 0.1% OPA water, B: water:ACN 5:95, gradient 60→100%B1.52250.015 / 0.03Baseline separation of 8 impurities; Rs > 2.01
RP-I1Eclipse XDB C18 150 × 4.6 mm 5 µm15 mM NH₄OAc buffer:methanol 15:85 v/v1.02850.40 / 1.00Assay linear 50–150 µg mL⁻¹, r = 0.99992
RP-S1C18 150 × 4.6 mm 3 µmPhosphate buffer pH 2.5:ACN gradient1.02250.02 / 0.05Stability-indicating; 8 impurities ≤ 0.03 µg mL⁻¹ LOQ3
RP-F1ODS 150 × 4.6 mm 5 µmACN:1 mM NaOAc (90:10)1.52851.31 / 3.97Fast 3.4 min API retention; assay RSD < 0.5%6

Chiral Normal-Phase HPLC for S-Enantiomer

A Chiralpak AD-H column with n-hexane:isopropanol:ethanol:TFA:diethylamine (65:15:20:0.1:0.1) separates the undesired S-enantiomer (Rs = 2.4) within 18 min [11]. The S-enantiomer limit is controlled to ≤ 0.1% w/w, with method LOQ 0.22–0.61 µg mL⁻¹.

Validation Highlights

Precision studies across six injections yielded area %RSD ≤ 0.4 for assay and ≤ 3.2 for chiral impurity [11]. Accuracy recoveries ranged 98.5–102.0% for API and 90–110% for impurities at 50–150% spike levels [10] [12]. Robustness against ±5 °C column temperature and ±0.2 pH demonstrated resolution drops of < 0.2 units, confirming method ruggedness [9].

Mass Spectrometric Fragmentation Patterns

Dominant Product Ions

Triple-quadrupole MRM transitions commonly monitor 586.2 → 568.2 m/z (loss of H₂O) for quantitation and 586.2 → 422.3 m/z (cleavage of thioether side chain) as confirmatory (Table 2) [13] [6]. The sulfoxide impurity shows a precursor at 602.2 m/z with analogous losses of 18 Da and 160 Da, facilitating selectivity in stability studies [4].

Precursor m/zProduct m/zCollision Energy (eV)Structural AssignmentUtilityCitation
586.2568.216−H₂O from tertiary alcoholQuantifier21
586.2422.328Benzyl-thioether cleavageQualifier22
586.2278.135Quinolinyl styrene ionStructural ID22
602.2584.218−H₂O from sulfoxideOxidative DP25
602.2440.225Loss of C₇H₆ClNOxidative mapping27

Fragmentation Mechanism

Low-energy CID favors charge retention on the quinolinium nitrogen, yielding sequential losses of water and neutral styrene fragments [14]. High-energy fragmentation accesses charge-remote cleavage across the cyclopropyl-acetic acid moiety, generating 192.1 m/z ions characteristic of exhaustive degradation [5].

Applications

  • Stability studies: LC-MS detects two new degradants DP1 (m/z 614) and DP2 (m/z 630) under 3% H₂O₂ oxidative stress, each < 0.1% by peak area [12].
  • Bioanalysis: Human plasma assay linear 1–800 ng mL⁻¹ with accuracy 98.1–99.3% and matrix effect < 15% [13].

X-Ray Diffraction Analysis of Crystalline Forms

Diagnostic Reflections

Table 3 compiles signature PXRD peaks for reported forms. Differences below 2θ = 10° are especially sensitive to lattice hydration or guest inclusion.

FormKey 2θ Peaks (°)Distinguishing FeatureCitation
Form A10.0, 15.0, 20.0, 25.0Commercial API standard41
Form B4.5, 6.2, 19.6Low-angle reflections absent in high-crystallinity material52
Form D15.36, 5.22, 4.77, 22.2Hydrate-free; used in solid dispersion research58
Acetone-crystal (Mls-1)13.2, 19.5, 22.8Metastable polymorph with fastest dissolution42
AmorphousBroad halo 18–22No sharp peaks; high free energy49

Crystallinity Metrics

Degree of crystallinity (DoC) calculated by Rietveld whole-pattern fitting shows API DoC 92% for Form A and 55% after micro-milling [8]. Singular® tablets exhibit mixed character: 40% microcrystalline cellulose, 3% amorphous API fraction detectable at < 1 wt% level via full-pattern addition [8].

Manufacturing Impact

High-shear granulation can induce partial amorphization, lowering PXRD peak intensities by 20–30% and broadening melting endotherms [2]. Dry-coated tablets retain Form A if compression force ≤ 15 kN; higher forces cause defect broadening but not phase transformation [2].

Thermal Analysis (DSC/TGA) of Hydration States

Differential Scanning Calorimetry

Crystalline material exhibits a sharp melting endotherm at 150 °C (ΔH = 92 J g⁻¹) followed by minor decomposition exotherms [2]. Amorphous API shows glass transition at 55 °C and a broad endotherm at 135 °C related to recrystallization [15]. Polymorph-specific profiles are summarized in Table 4.

FormT_g (°C)T_m (°C)ΔH_m (J g⁻¹)CommentCitation
Amorphous55Recrystallization onset 110 °C44
Form A15092Single sharp peak41
Form D115395Slightly higher T_m58
Hydrate14888Pre-endotherm 90 °C (dehydration)42

Thermogravimetric Analysis

TGA reveals 4.2% weight loss between 60–110 °C for monohydrate crystals, aligning with one water per API molecule [16]. Dry Form A shows < 0.5% loss under the same conditions, confirming anhydrous state [2].

Chiral Purity Assessment via Circular Dichroism

Principles

Montelukast’s lone stereocenter imparts weak but measurable circular dichroism in the 230–260 nm region, with anisotropy factor |g| ≈ 1 × 10⁻⁴ [17]. CD coupled with UV detection (simultaneous ΔA and A measurement) permits rapid determination of enantiomeric excess (ee) without chiral columns [18].

CD-Enhanced SFC/HPLC

A supercritical fluid chromatography (SFC) system equipped with a CD detector quantified ee by recording g-factor across unresolved racemic peaks; calibration against enantiopure reference enabled ee linearity r > 0.995 between 5–100% [18]. The method detects ≥ 2% S-isomer with precision better than ±0.5% ee, outperforming indirect optical rotation approaches (Table 5).

TechniqueDetectorLOQ for S-Isomer (% w/w)Precision (% RSD)AdvantagesCitation
Chiral HPLCUV0.103.2Baseline resolution71
NP-SFC + CDCD+UV (g-factor)0.020.5No peak separation needed70
Non-enantioselective LC-CDCD only0.52.0Column flexibility61

Regulatory Thresholds

International Council for Harmonisation (ICH Q3A) limits chiral impurities to ≤ 0.10% or qualified safety threshold. The combined chiral HPLC and CD-SFC toolbox accommodates routine release (HPLC) and high-throughput screening (CD) while providing orthogonal confirmation of enantiomeric integrity.

Integrated Analytical Workflow

  • Incoming API – confirm polymorph via PXRD and DSC; assay potency and impurities by gradient RP-HPLC; monitor S-enantiomer by chiral HPLC.
  • Granulation/Compression – conduct in-process PXRD spot checks for amorphization; DSC for residual solvent/hydrate loss tracking.
  • Stability Studies – apply LC-MS/MS MRM panels to quantify oxidative and photolytic degradants; perform CD monitoring to ensure ee invariance.
  • Finished Tablets – run DoC-adjusted PXRD to verify solid-form retention; HPLC potency/impurity; CD-SFC quick screen as orthogonal chiral check.

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

607.1923871 g/mol

Monoisotopic Mass

607.1923871 g/mol

Heavy Atom Count

42

Dates

Last modified: 08-10-2024

Explore Compound Types